MMP-2 Inhibitor II MMP-2 Inhibitor II MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT that irreversibly inhibits matrix metalloproteinase-2 (MMP-2; Ki = 2.4 µM). It less potently inhibits MMP-1 and -7 (Kis = 45 and 379 µM, respectively) and does not inhibit MMP-3, -7, or -9.1 MMP-2 Inhibitor II, at 5 µM, attenuates glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells. It has also been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation.

Brand Name: Vulcanchem
CAS No.: 869577-51-5
VCID: VC0005419
InChI: InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol

MMP-2 Inhibitor II

CAS No.: 869577-51-5

VCID: VC0005419

Molecular Formula: C16H17NO6S2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

MMP-2 Inhibitor II - 869577-51-5

Description MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT that irreversibly inhibits matrix metalloproteinase-2 (MMP-2; Ki = 2.4 µM). It less potently inhibits MMP-1 and -7 (Kis = 45 and 379 µM, respectively) and does not inhibit MMP-3, -7, or -9.1 MMP-2 Inhibitor II, at 5 µM, attenuates glucose-induced MMP-2 activity and expression, as well as subsequent apoptosis, in retinal endothelial cells. It has also been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation.

CAS No. 869577-51-5
Product Name MMP-2 Inhibitor II
Molecular Formula C16H17NO6S2
Molecular Weight 383.4 g/mol
IUPAC Name N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide
Standard InChI InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3
Standard InChIKey ADEXXMLIERNFQB-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3
Appearance Assay:≥98%A crystalline solid
Synonyms N-[4-[4-[(2-oxiranylmethyl)sulfonyl]phenoxy]phenyl]-methanesulfonamide
PubChem Compound 15940371
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator